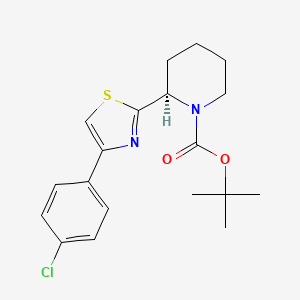

(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate

CAS No.: 1089729-73-6

Cat. No.: VC15883604

Molecular Formula: C19H23ClN2O2S

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1089729-73-6 |

|---|---|

| Molecular Formula | C19H23ClN2O2S |

| Molecular Weight | 378.9 g/mol |

| IUPAC Name | tert-butyl (2R)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H23ClN2O2S/c1-19(2,3)24-18(23)22-11-5-4-6-16(22)17-21-15(12-25-17)13-7-9-14(20)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3/t16-/m1/s1 |

| Standard InChI Key | CHKDWBPXNXGYDV-MRXNPFEDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=NC(=CS2)C3=CC=C(C=C3)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Introduction

Key Findings

(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-yl)piperidine-1-carboxylate (CAS 1089729-73-6) is a chiral piperidine-thiazole hybrid compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a stereospecific R-configuration at the piperidine C2 position, a 4-(4-chlorophenyl)thiazole moiety, and a tert-butyl carbamate protecting group. While direct pharmacological data remain limited, structural analogs demonstrate antimicrobial, anticancer, and anti-inflammatory activities .

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₂₃ClN₂O₂S, with a molecular weight of 378.9 g/mol. Key structural components include:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle.

-

4-(4-Chlorophenyl)thiazole: A bicyclic system comprising a thiazole (sulfur- and nitrogen-containing five-membered ring) substituted with a para-chlorinated benzene group.

-

Tert-butyl carbamate: A bulky ester group at the piperidine N1 position, enhancing steric hindrance and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1089729-73-6 | |

| Molecular Formula | C₁₉H₂₃ClN₂O₂S | |

| Molecular Weight | 378.9 g/mol | |

| Purity | ≥95% | |

| Physical State | Light yellow oil | |

| Stereochemistry | R-configuration at C2 |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

-

Thiazole Formation: Condensation of 4-chlorophenyl-substituted precursors with thiourea or bromothiazole derivatives .

-

Piperidine Functionalization: Coupling of the thiazole intermediate with a piperidine scaffold, often using Buchwald-Hartwig amination or nucleophilic substitution .

-

Tert-Butyl Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Example Protocol (Adapted from ):

-

React 4-hydroxypiperidine with 2-bromo-4-(4-chlorophenyl)thiazole in N,N-dimethylformamide (DMF) at 70–80°C for 10 hours.

-

Protect the piperidine nitrogen with Boc₂O in toluene at 0–5°C.

-

Purify via acid-base extraction (pH 6–12) and dichloromethane isolation .

Challenges in Scalability

-

Stereochemical Control: Maintaining the R-configuration requires chiral catalysts or resolution techniques .

-

Byproduct Formation: Competing reactions at the thiazole sulfur or piperidine nitrogen necessitate stringent temperature control .

Physicochemical and Spectroscopic Data

Spectral Characterization

-

¹H NMR (CDCl₃): Key peaks include δ 7.46 (d, 1H, thiazole-H), 6.58 (d, 1H, thiazole-H), and 1.68 (m, 2H, piperidine-H) .

-

IR: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of tert-butyl) .

Table 2: Comparative NMR Data of Analogous Compounds

| Compound | δ (ppm) Thiazole-H | δ (ppm) Piperidine-H | Source |

|---|---|---|---|

| 1-(Thiazol-2-yl)piperidine-4-ol | 7.46, 6.58 | 3.28 (m) | |

| (R)-Tert-butyl derivative | 7.46, 6.58 | 3.87 (m) |

| Parameter | Recommendation |

|---|---|

| Personal Protective Eq. | Gloves, goggles, fume hood |

| Disposal | Incineration per EPA guidelines |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume